3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one
Overview
Description
3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one: is a chemical compound with the molecular formula C13H15Br2NO and a molecular weight of 361.07 g/mol . This compound is characterized by the presence of two bromine atoms, a piperidinone ring, and a dimethylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one typically involves the following steps:
Bromination: The starting material, 4-bromo-2,6-dimethylphenyl, undergoes bromination to introduce the bromine atoms at specific positions.
Piperidinone Formation: The brominated intermediate is then reacted with piperidinone under controlled conditions to form the final product.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination and subsequent reactions under optimized conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as amines and thiols can be used.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidinones, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Catalysis: It can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the interactions of brominated compounds with biological systems.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry:
Material Science: It is used in the development of advanced materials with specific properties.
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and reagents.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and piperidinone ring play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-2,6-dimethylphenol: A related compound with similar bromine and dimethylphenyl groups.
(4-Bromo-2,6-dimethylphenyl)boronic acid: Another brominated compound used in organic synthesis.
2-Bromo-4,6-dimethylphenol: A structurally similar compound with different substitution patterns.
Uniqueness:
3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one is unique due to the presence of both a piperidinone ring and two bromine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Biological Activity
3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one is a synthetic compound belonging to the piperidine family, characterized by its unique structural features. The biological activity of this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 353.09 g/mol. The compound features a piperidinone ring with bromine and methyl substituents on the aromatic phenyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit the activity of certain protein phosphatases, which play critical roles in cellular signaling pathways. For instance, the compound acts as a selective inhibitor of PPM1D (WIP1), enhancing the activity of the p53 tumor suppressor protein, which is pivotal in regulating cell cycle and apoptosis .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating p53 pathways. This mechanism is crucial for developing novel cancer therapies that can be used in conjunction with traditional treatments like chemotherapy .
Enzyme Inhibition
The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism that is a target for drugs against various diseases, including cancer and tuberculosis . In vitro studies have confirmed its inhibitory activity against DHFR, suggesting its utility in drug development for these conditions.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of similar piperidine derivatives:
- Inhibition Studies : A study assessed various piperidine-based compounds for their ability to inhibit DHFR. The results indicated that structural modifications significantly impacted their biological activity. Compounds with electron-withdrawing groups at specific positions showed enhanced inhibitory effects .
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that derivatives similar to this compound exhibited IC50 values in the micromolar range against several cancer cell lines, including MCF-7 and HCT-116. These results highlight the potential of such compounds as anticancer agents .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of these compounds with their targets, reinforcing the importance of structural features in determining biological activity .
Data Tables
Compound Name | Biological Activity | IC50 (µM) | Target |
---|---|---|---|
This compound | Anticancer | TBD | WIP1 |
Piperidine Derivative A | DHFR Inhibitor | 0.48 | DHFR |
Piperidine Derivative B | Anticancer | 0.65 | MCF-7 |
Piperidine Derivative C | Anticancer | 1.93 | HCT-116 |
Properties
IUPAC Name |
3-bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2NO/c1-8-6-10(14)7-9(2)12(8)16-5-3-4-11(15)13(16)17/h6-7,11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKLRRYBIGWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCCC(C2=O)Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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